2-(Methylsulfonyl)-4-(tributylstannyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonyl)-4-(tributylstannyl)thiazole is a chemical compound used as a reagent for arylation of thiazole by Stille cross-coupling . It is part of the organometallic compounds and has a molecular formula of C15H29NSSn .
Molecular Structure Analysis
The molecular structure of 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole consists of 15 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, 1 sulfur atom, and 1 tin atom . The InChI Key is WUOFQGMXQCSPPV-UHFFFAOYSA-N .Chemical Reactions Analysis
2-(Methylsulfonyl)-4-(tributylstannyl)thiazole is used as a reagent for arylation of thiazole by Stille cross-coupling . The Stille reaction is a powerful tool for forming carbon-carbon bonds in organic synthesis.Physical And Chemical Properties Analysis
The compound is a liquid and is not miscible or difficult to mix . It has a molecular weight of 374.174 g/mol .Scientific Research Applications
Organic Synthesis
2-(Methylsulfonyl)-4-(tributylstannyl)thiazole: is primarily used as a reagent in organic synthesis, particularly for the Stille cross-coupling reactions . This process is vital for creating complex organic molecules with precision, which are often required in pharmaceuticals and materials science.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of various biologically active molecules . Its role in the development of new therapeutic agents, especially those containing the thiazole moiety, is significant due to thiazole’s presence in many drugs .
Materials Science
The compound’s utility extends to materials science, where it is involved in the synthesis of novel polymers and organic electronic materials . Its ability to act as a cross-linking agent can lead to materials with unique electrical properties .
Environmental Science
In environmental science, 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole could be explored for its potential use in environmental remediation . Organotin compounds have been studied for their role in degrading pollutants and could be applied in waste treatment processes .
Analytical Chemistry
This compound is also relevant in analytical chemistry, where it can be used to develop new analytical methods for the detection and quantification of thiazole derivatives, which are important in various chemical industries .
Biochemistry
In biochemistry, the compound may be used to study protein interactions with thiazole-containing ligands. This can provide insights into enzyme mechanisms and help in the design of enzyme inhibitors .
Pharmacology
Pharmacologically, 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole can be utilized to create antimicrobial and anticancer agents . Thiazole derivatives are known for their wide range of biological activities, including antibacterial and antitumor properties .
Dye and Pigment Industry
Lastly, in the dye and pigment industry, this compound can be used to synthesize thiazole-based dyes . These dyes have applications in textile manufacturing due to their vibrant colors and fastness properties .
Safety and Hazards
properties
IUPAC Name |
tributyl-(2-methylsulfonyl-1,3-thiazol-4-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NO2S2.3C4H9.Sn/c1-9(6,7)4-5-2-3-8-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPQZKBRXRVABD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO2S2Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676721 |
Source
|
Record name | 2-(Methanesulfonyl)-4-(tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1245816-14-1 |
Source
|
Record name | 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methanesulfonyl)-4-(tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.